4-Nitrophenyl 2-azidobenzoate

Descripción

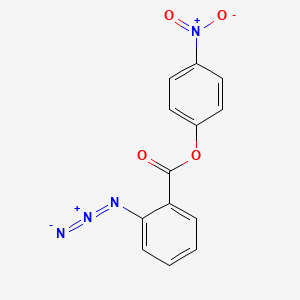

4-Nitrophenyl 2-azidobenzoate is a nitroaromatic ester compound characterized by a benzoate backbone substituted with a nitro group at the para position and an azide functional group at the ortho position. The nitro group confers electron-withdrawing properties, while the azide moiety enables reactivity in click chemistry, photolysis, or thermal decomposition pathways. This compound is primarily utilized in synthetic organic chemistry as a photoaffinity labeling agent or as a precursor for generating reactive intermediates in polymer and bioconjugate synthesis.

Propiedades

Número CAS |

78995-59-2 |

|---|---|

Fórmula molecular |

C13H8N4O4 |

Peso molecular |

284.23 g/mol |

Nombre IUPAC |

(4-nitrophenyl) 2-azidobenzoate |

InChI |

InChI=1S/C13H8N4O4/c14-16-15-12-4-2-1-3-11(12)13(18)21-10-7-5-9(6-8-10)17(19)20/h1-8H |

Clave InChI |

YWWFLFSEWRWIND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |

Otros números CAS |

78995-59-2 |

Sinónimos |

4-nitrophenyl 2-azidobenzoate para-nitrophenyl 2-azidobenzoate PNPAB |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with nitro, hydroxy, amino, or halogen substituents on aromatic rings (Table 1). These compounds, such as those reported in (e.g., D: 4-Nitro-4'-hydroxy-azobenzene and G: 2,5-Dimethyl-4-(2'-chloro-4'-nitrophenylazo)-phenol), share the nitro-aromatic framework but differ in substituent type, position, and functional groups.

Table 1: Structural Comparison of Nitroaromatic Derivatives

Reactivity and Stability

- Hydrolysis Kinetics: 4-Nitrophenyl boronic acid undergoes rapid hydrolysis with H₂O₂ to yield 4-nitrophenol, exhibiting a rate constant of 0.0586 s⁻¹ at 25°C . This reaction is pH-dependent, with optimal conversion at pH ~11 . In contrast, this compound is expected to hydrolyze more slowly under basic conditions due to steric hindrance from the ortho-azide group. The azide moiety may also decompose thermally or photolytically, releasing nitrogen gas and forming reactive nitrene intermediates.

Thermal and Photolytic Behavior :

Q & A

Q. What are the recommended methods for synthesizing 4-nitrophenyl 2-azidobenzoate in a laboratory setting?

Methodological Answer: The synthesis involves esterification of 2-azidobenzoic acid with 4-nitrophenol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Key steps:

- Activate 2-azidobenzoic acid with DCC/DMAP under nitrogen to form an active ester intermediate.

- React with 4-nitrophenol at 0–5°C to minimize azide decomposition.

- Monitor progress via TLC (silica gel, ethyl acetate/hexane).

- Purify by flash chromatography (silica gel, gradient elution). Critical Note: Azide groups are shock-sensitive; avoid metal catalysts or abrupt temperature changes.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H NMR (Chloroform-d): Compare aromatic proton patterns with methyl 2-azidobenzoate (δ 7.4–8.2 ppm for substituted benzene rings) .

- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for structurally related nitrophenyl compounds (e.g., triclinic P1 symmetry, unit cell parameters a = 8.19 Å, b = 8.24 Å) .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in enzyme kinetics studies?

Methodological Answer:

- Substrate Optimization : Test concentrations from 0.1–5 mM to avoid substrate inhibition.

- Detection : Monitor 4-nitrophenolate release at 405 nm (ε = 18,300 M⁻¹cm⁻¹) using UV-Vis spectroscopy.

- Controls : Include blanks with heat-inactivated enzyme to account for non-enzymatic hydrolysis.

- pH Sensitivity : Buffer reactions at pH 7.0–8.5 to stabilize the azide group while maintaining enzyme activity. Data Validation : Cross-reference kinetic parameters (e.g., Kₘ, Vₘₐₓ) with literature values for analogous 4-nitrophenyl substrates (e.g., 4-nitrophenyl butyrate) .

Q. How should researchers address contradictory kinetic data observed in reactions involving this compound?

Methodological Answer:

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Compare retention times with certified standards (e.g., 4-nitrophenol, purity >99%) .

- Batch Variability : Characterize multiple synthesis batches via NMR and elemental analysis.

- Environmental Factors : Test for light-induced azide degradation by storing aliquots in amber vials at 0–6°C . Case Study : Discrepancies in kᶜᵃᵗ values may arise from trace moisture; repeat assays under rigorously anhydrous conditions.

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Reagent Purity : Use freshly distilled DCM and dry 4-nitrophenol (≥99% purity) to prevent hydrolysis.

- Temperature Control : Maintain ≤5°C during coupling to suppress nitrophenyl group decomposition.

- Workflow : Quench unreacted DCC with acetic acid before purification. Advanced Technique : Employ Schlenk-line techniques for oxygen-sensitive steps.

Q. How can researchers optimize storage conditions to preserve this compound stability?

Methodological Answer:

- Short-Term : Store at 0–6°C in anhydrous DCM (0.1% molecular sieves) for ≤1 week.

- Long-Term : Lyophilize and store under argon at –20°C; confirm stability via annual NMR checks. Caution : Avoid freezing-thawing cycles, which may induce crystallization-induced azide decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.